molecular formula C13H18N2O2 B14574548 5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one CAS No. 61266-98-6

5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one

Cat. No.: B14574548
CAS No.: 61266-98-6
M. Wt: 234.29 g/mol
InChI Key: DZDPCDXKFXSEFX-LBPRGKRZSA-N
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Description

5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C13H18N2O2 It is known for its unique structure, which includes a piperidine ring and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one typically involves the reaction of 2-acetylpiperidine with 2-chloromethylpyridine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpiperidine: A precursor in the synthesis of 5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one.

    2-Chloromethylpyridine: Another precursor used in the synthesis.

    Pyridinone Derivatives: Compounds with similar pyridinone moieties.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a pyridinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61266-98-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

5-[(2S)-1-acetylpiperidin-2-yl]-1-methylpyridin-2-one

InChI

InChI=1S/C13H18N2O2/c1-10(16)15-8-4-3-5-12(15)11-6-7-13(17)14(2)9-11/h6-7,9,12H,3-5,8H2,1-2H3/t12-/m0/s1

InChI Key

DZDPCDXKFXSEFX-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N1CCCC[C@H]1C2=CN(C(=O)C=C2)C

Canonical SMILES

CC(=O)N1CCCCC1C2=CN(C(=O)C=C2)C

Origin of Product

United States

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